Tris(2-chloroethyl) phosphite
Overview
Description
Tris(2-chloroethyl) phosphite is an organophosphorus compound widely used in various industrial applications. It is primarily known for its role as a flame retardant and plasticizer. The compound’s chemical formula is C6H12Cl3O3P, and it is characterized by the presence of three 2-chloroethyl groups attached to a phosphite group.
Mechanism of Action
Target of Action
Tris(2-chloroethyl) phosphite, also known as TCEP, is primarily used as a flame retardant and plasticizer in various types of polymers . These polymers are used in aerospace equipment and products, as well as in paint and coating manufacturing . The primary targets of TCEP are therefore these polymers, where it acts to increase fire resistance and plasticity .
Mode of Action
TCEP interacts with its targets (polymers) by physically integrating into the polymer matrix . This physical integration allows TCEP to increase the fire resistance of the material . This mode of action also means that tcep can easily leach out of the material and into the environment .
Biochemical Pathways
The biochemical pathways affected by TCEP primarily involve its degradation in the environment . Studies have shown that TCEP can be degraded through advanced oxidation processes (AOPs), with hydroxyl radicals (·OH) playing a major role . The degradation of TCEP involves the cleavage of the P-O or C-Cl bond . The degradation products of TCEP include bis (2-chloroethyl) phosphate (BCEP), mono-chloroethyl phosphate (MCEP), and other compounds .
Pharmacokinetics
TCEP is a colorless liquid with a density of 1.39 g/mL at 25 °C (lit.) . It has a boiling point of 192 °C/10 mmHg (lit.) . These properties suggest that TCEP could have significant bioavailability in organisms exposed to it.
Result of Action
Studies have shown that tcep can induce hepatotoxicity in zebrafish . It has been suggested that TCEP-induced growth inhibition might be related to the somatostatin (SS) signaling system . More research is needed to fully understand the molecular and cellular effects of TCEP’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TCEP. For example, the presence of common co-existing aqueous substrates such as Cl−, HCO3−, H2PO4−, and HA can hinder the degradation process of TCEP . Furthermore, oxygen can accelerate the degradation of TCEP by accelerating the Fe(II)/Fe(III) cycle . Therefore, the environmental context is crucial for understanding and predicting the behavior and effects of TCEP.
Biochemical Analysis
Biochemical Properties
Tris(2-chloroethyl) phosphite plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it can interact with acetylcholinesterase, leading to the inhibition of this enzyme, which is crucial for the breakdown of acetylcholine in nerve cells . This interaction can result in the accumulation of acetylcholine, affecting neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in liver cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components . Additionally, it can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferase.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, preventing the breakdown of acetylcholine . This binding interaction is crucial for understanding its toxicological effects. Moreover, this compound can induce changes in gene expression by activating transcription factors such as Nrf2, which regulates the expression of antioxidant response elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative oxidative damage in cells, resulting in altered cellular metabolism and function . Additionally, its degradation products may also contribute to its overall biochemical impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild biochemical changes, while higher doses can lead to significant toxic effects. For example, in zebrafish models, low concentrations of this compound have been shown to increase antioxidant enzyme activity, whereas high concentrations result in oxidative stress and lipid peroxidation . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in metabolic processes. For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, leading to changes in metabolite levels . Understanding these interactions is crucial for predicting the compound’s metabolic fate and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification . This localization is essential for understanding its cellular effects and potential toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and induce oxidative stress . Understanding its subcellular localization helps in elucidating its mechanism of action and potential impact on cellular health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-chloroethyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with ethylene oxide. The reaction is carried out in the presence of a catalyst, often under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction can be represented as: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_4\text{O} \rightarrow \text{P(OCH}_2\text{CH}_2\text{Cl})_3 ]
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using plug flow reactors. Phosphorus trichloride and ethylene oxide are continuously fed into the reactors, where they undergo the reaction to form the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the yield and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloroethyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2-chloroethyl) phosphate.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorous acid and 2-chloroethanol.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Tris(2-chloroethyl) phosphate.
Hydrolysis: Phosphorous acid and 2-chloroethanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloroethyl) phosphite has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as a flame retardant and plasticizer in the production of various polymers, including polyurethanes, polyester resins, and polyacrylates
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphite group.
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with bromine atoms instead of chlorine.
Tris(2-chloroisopropyl) phosphate: Contains isopropyl groups instead of ethyl groups.
Uniqueness: Tris(2-chloroethyl) phosphite is unique due to its specific combination of chlorine and phosphite groups, which confer distinct chemical properties such as its reactivity and effectiveness as a flame retardant. Compared to tris(2-chloroethyl) phosphate, this compound is more reactive due to the presence of the phosphite group, which can undergo oxidation to form the corresponding phosphate .
Properties
IUPAC Name |
tris(2-chloroethyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O3P/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVCTYHBTXSAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(OCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O3P | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026258 | |
Record name | Tris(2-chloroethyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2-chloroethyl)phosphite is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB] | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanol, 2-chloro-, 1,1',1''-phosphite | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-chloroethyl) phosphite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7658 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
257 to 275 °F at 7 mmHg (NTP, 1992), 120 °C at 3 mm Hg, BP: 112-5 °C at 2 mm Hg | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
280 °F (NTP, 1992), 280 °F Open Cup | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Decomposes (NTP, 1992), Miscible with most common organic solvents, Slightly soluble in water; decomposes when dissolved. | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.353 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3443 g/cu cm at 26 °C | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
9.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.32 (Air= 1) | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
greater than 1 mmHg at 68 °F (NTP, 1992), 0.0003 [mmHg] | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tris(2-chloroethyl) phosphite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7658 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid | |
CAS No. |
140-08-9 | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tris(2-chloroethyl) phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-chloroethyl) phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-chloro-, 1,1',1''-phosphite | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-chloroethyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-chloroethyl) phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66XM91RPZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.